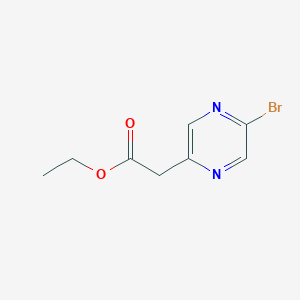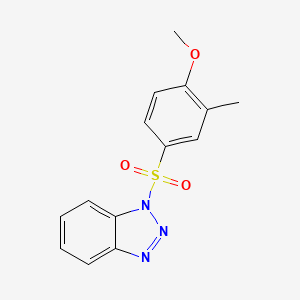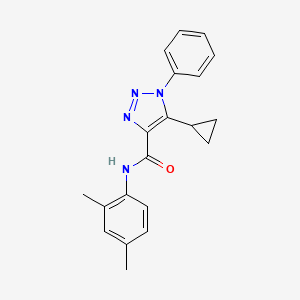
5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound exhibits a unique chemical structure and possesses various biological activities, which makes it an attractive target for drug discovery and development.
Scientific Research Applications
Synthetic Pathways and Chemical Properties
Cycloaddition Reactions : Compounds similar to 5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide are used in [2 + 2] cycloadditions reactions. For instance, lithium alkynamides produced by fragmentation of 5-lithio-1-phenyl-1,2,3-triazoles undergo fragmentation and nitrogen loss at room temperature, leading to the formation of complex amides through cycloaddition to the CO bond. This method illustrates the synthetic versatility of triazole derivatives in creating structurally diverse compounds (Ghose & Gilchrist, 1991).
Ruthenium-Catalyzed Synthesis : A study demonstrated a ruthenium-catalyzed approach to synthesize 5-amino-1,2,3-triazole-4-carboxylates, highlighting the triazole scaffold's utility in peptidomimetic and biologically active compound development. This protocol enables complete regiocontrol in cycloaddition reactions and has been utilized to produce compounds with potential as HSP90 inhibitors, showcasing the triazole's utility in therapeutic agent synthesis (Ferrini et al., 2015).
Antitumor and Biological Activities
Antitumor Properties : Research into imidazotetrazines, structurally related to triazoles, has yielded compounds with broad-spectrum antitumor activity. The study illustrates the potential of using triazole derivatives as prodrug modifications to enhance therapeutic efficacy against various cancers (Stevens et al., 1984).
Antioxidative and Antimicrobial Activities : Novel triazole derivatives, including those with a cyclopropyl group, have been synthesized and evaluated for their antioxidative and antimicrobial properties. Certain compounds exhibited significant activity, suggesting their potential in developing new therapeutic agents with antioxidative and antimicrobial effects (Yildirim, 2020).
properties
IUPAC Name |
5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-8-11-17(14(2)12-13)21-20(25)18-19(15-9-10-15)24(23-22-18)16-6-4-3-5-7-16/h3-8,11-12,15H,9-10H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFRFTMOXWLWQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(2,4-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

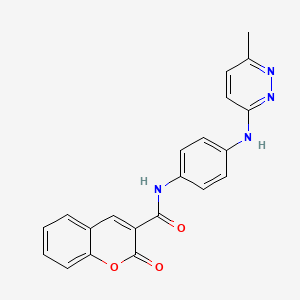
![2-Cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2394251.png)
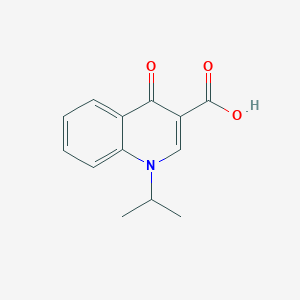
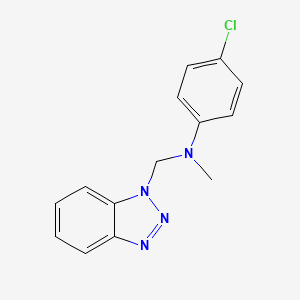
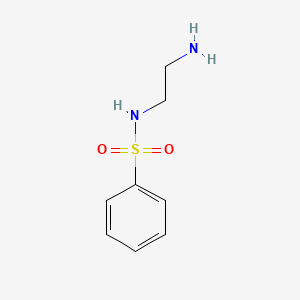
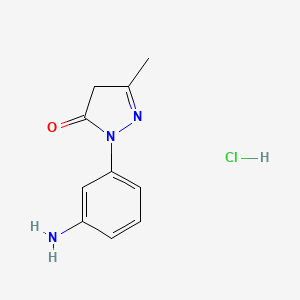
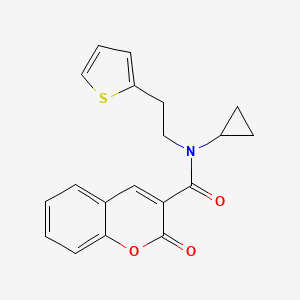
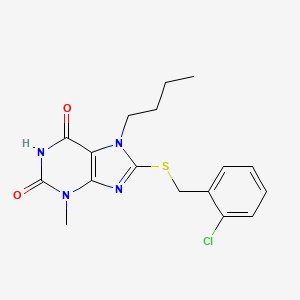

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2394266.png)
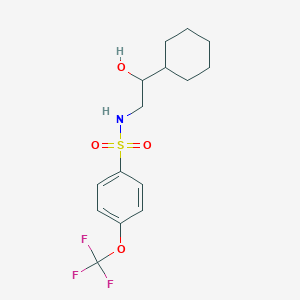
![N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2394268.png)
